1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid is classified as a nitroimidazole derivative. Nitroimidazoles are known for their antimicrobial properties and are commonly used in pharmaceuticals, particularly in the treatment of infections caused by anaerobic bacteria and protozoa.
The synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid typically involves two main steps: nitration and carboxylation.
Nitration Process:
Carboxylation Process:
Industrial Methods:
In industrial settings, continuous flow reactors may be employed to enhance consistency in quality and yield. Catalysts can be utilized to optimize reaction conditions, such as temperature and pressure, further improving efficiency.
The molecular structure of 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid features several key components:
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid can undergo several types of chemical reactions:
Oxidation:
Reduction:
Substitution Reactions:
The mechanism of action for 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid primarily revolves around its interaction with biological systems. Nitroimidazoles are known to exert their effects through the generation of reactive nitrogen species upon reduction within anaerobic organisms, leading to DNA damage and cell death.
The presence of the nitro group allows this compound to penetrate bacterial cells, where it undergoes enzymatic reduction. This process generates cytotoxic intermediates that disrupt nucleic acid synthesis, making it effective against anaerobic bacteria and certain protozoa .
Characterization techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid has several scientific applications:
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them candidates for further development in medicinal chemistry .
The development of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid (CAS 3994-53-4) represents a strategic evolution in nitroimidazole chemistry, originating from early antimicrobial prototypes like metronidazole. First synthesized as part of targeted efforts to optimize heterocyclic scaffolds, this compound emerged when researchers began systematically functionalizing the imidazole core at specific positions to enhance biological activity. Unlike the simpler nitroimidazoles discovered in the mid-20th century, this carboxylic acid derivative features a methyl group at N-1 and a nitro group at C-5—a deliberate structural modification to improve stability and interaction with bacterial targets [7] [10].
Commercial availability of the compound through suppliers like BLD Pharm (MDL MFCD23135842) and ParChem underscores its importance as a synthetic intermediate. Current sourcing options reflect varying purity grades (typically 95–97%), with specialized handling requirements such as cold-chain transportation and storage at 2–8°C to preserve reactivity [7] [8] [10]. These logistical considerations highlight the compound’s chemical sensitivity while facilitating its global use in antibacterial research.
Table 1: Commercial Sourcing Specifications
Supplier | CAS | Purity | Storage | Molecular Weight |
---|---|---|---|---|
BLD Pharm | 3994-53-4 | ≥95% | Sealed, dry, 2-8°C | 171.11 g/mol |
ParChem | 3994-53-4 | N/A | N/A | 171.11 g/mol |
AChemBlock | 50700-55-5* | 96% | Ambient | 171.11 g/mol |
Note: AChemBlock supplies the isomeric 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5) .
The molecular architecture of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid (C₅H₅N₃O₄, MW 171.11 g/mol) strategically combines three key features:
Critically, its isomeric counterpart—1-methyl-2-nitro-1H-imidazole-5-carboxylic acid (CAS 50700-55-5)—exhibits distinct electronic properties due to altered nitro group positioning. This isomer displays a lower melting point and altered acidity (pKa ~6.95 for the conjugate acid), influencing solubility and target binding [2] . The C-2 carboxylic acid group also facilitates salt formation, improving water solubility for in vivo applications [7] [8].
Table 2: Structural Comparison of Key Imidazole Isomers
Property | 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid | 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid |
---|---|---|
CAS | 3994-53-4 | 50700-55-5 |
SMILES | CN1C(=NC=C1N+=O)C(=O)O | CN1C(C(=O)O)=CN=C1N+[O-] |
Melting Point | Not available | 2-8°C storage recommended |
Key Reactivity Site | C-2 carboxyl | C-5 carboxyl |
Conjugate Acid pKa (est.) | ~7.0 | ~6.95 |
This compound has emerged as a critical building block for novel antibiotic hybrids combatting multidrug-resistant (MDR) pathogens. Its mechanism leverages the nitroimidazole core’s ability to penetrate Gram-negative bacterial membranes—a key limitation for many conventional antibiotics [4]. Upon entry, bacterial nitroreductases activate the nitro group, generating radical species that cause DNA strand breaks in anaerobes like Clostridium difficile and Helicobacter pylori [4] [10].
Recent hybrid designs exploit the carboxylic acid moiety to tether the nitroimidazole to secondary antibacterial scaffolds:
Table 3: Antibacterial Hybrids Derived from Nitroimidazole Carboxylic Acids
Hybrid Class | Target Pathogens | MIC Improvement vs. Parent Drugs |
---|---|---|
Coumarin-nitroimidazole | MRSA, K. pneumoniae | 8–16-fold vs. metronidazole |
Benzofuranone-imidazole | MDR S. aureus, E. coli | 4–8-fold vs. standalone imidazole |
Triazole-nitroimidazole | Metronidazole-resistant anaerobes | Restores susceptibility |
Ongoing research focuses on optimizing linker chemistry between the carboxylic acid and secondary pharmacophores. Studies confirm that ethylene or polyethylene glycol spacers significantly enhance antibacterial efficacy compared to direct covalent fusion, likely due to improved spatial orientation for target binding [4] [10]. As resistance mechanisms evolve, the adaptability of this scaffold positions it as a cornerstone for next-generation anti-infectives addressing WHO-priority pathogens [4].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1